6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde
Description
6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted at the 6-position with a tetrahydronaphthalen-2-yl group and at the 5-position with a carbaldehyde functional group. The tetrahydronaphthalenyl substituent introduces increased lipophilicity and steric bulk compared to simpler phenyl or chlorophenyl groups, which may influence pharmacokinetics and target binding .
Properties
IUPAC Name |
6-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c19-10-14-15(17-16-18(14)7-8-20-16)13-6-5-11-3-1-2-4-12(11)9-13/h5-10H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDJFMBOXSVZGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=C(N4C=CSC4=N3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a naphthalene derivative, the synthesis proceeds through a series of steps involving nitration, reduction, and cyclization to form the imidazo[2,1-b]thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Antitumor Activity
- Thiadiazole derivatives (e.g., compound 9b ): Exhibit potent activity against HepG2 (IC₅₀ = 2.94 µM) and MCF-7 (IC₅₀ = 3.4 µM) cell lines, attributed to the 1,3,4-thiadiazole moiety’s planar structure and hydrogen-bonding capacity .
- Thiazole derivatives (e.g., 12a ): Dual inhibition of HepG2 (IC₅₀ = 1.19 µM) and MCF-7 (IC₅₀ = 3.4 µM) via interaction with ATP-binding pockets .
- CITCO : Acts as a selective agonist for the constitutive androstane receptor (CAR), promoting receptor dimerization and transcriptional activation .
Physicochemical Properties
- Solubility : Carbaldehyde groups generally reduce solubility in aqueous media, necessitating formulation adjustments (e.g., oxime prodrugs, as seen in CITCO) .
- Stability : Electron-withdrawing substituents (e.g., Cl, F) enhance oxidative stability, while sulfanyl groups (e.g., in 6-[(3-Trifluoromethylphenyl)sulfanyl] derivatives) may improve metabolic resistance .
Biological Activity
6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
- Chemical Formula : CHNOS
- CAS Number : 120517-49-9
- Molecular Weight : 286.36 g/mol
The compound features an imidazo[2,1-b]thiazole core fused with a tetrahydronaphthalene moiety, which may contribute to its biological activity.
Synthesis
The synthesis of imidazo[2,1-b]thiazole derivatives typically involves the condensation of thiazole and imidazole precursors. Specific methods for synthesizing this compound have not been detailed in the literature; however, related compounds have been synthesized using similar methodologies involving cyclization reactions.
1. Anticancer Activity
Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant anticancer properties. A study demonstrated that certain derivatives showed selective inhibition against carbonic anhydrase II (CA II), an enzyme implicated in tumor growth and metastasis. The inhibition constants (K) for the most effective compounds ranged from 57.7 to 98.2 µM against CA II, suggesting potential as anticancer agents .
| Compound | K (µM) | Target Enzyme |
|---|---|---|
| 9ae | 57.7 | CA II |
| 9bb | 76.4 | CA II |
| 9ca | 79.9 | CA II |
| 9cc | 57.8 | CA II |
| 9cd | 71.2 | CA II |
| 9ce | 62.1 | CA II |
| 9da | 67.9 | CA II |
2. Antimicrobial Activity
Compounds in the imidazo[2,1-b]thiazole class have also been evaluated for antimicrobial properties. Some derivatives demonstrated effectiveness against various bacterial strains, indicating their potential use as antimicrobial agents .
3. Anti-inflammatory Effects
Imidazo[2,1-b]thiazole derivatives have shown anti-inflammatory activity in several studies. These compounds potentially modulate inflammatory pathways and exhibit analgesic effects without significant ulcerative risks .
Case Studies
A notable case study involved the evaluation of a series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates for their biological activity against cancer-related enzymes. The study highlighted the structure-activity relationship (SAR), indicating that substitutions on the aromatic rings significantly influenced their inhibitory potency against carbonic anhydrase isoforms .
Q & A
Q. What are the optimal synthetic routes for 6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde, and how can purity be ensured?
The synthesis of imidazo[2,1-b]thiazole derivatives typically involves cyclocondensation reactions. For example, analogous compounds like 5,6-dihydroimidazo[2,1-b]thiazole-2-carbaldehyde are synthesized via reactions between imidazolidinethione and 2-bromomalonaldehyde in ethanol under controlled temperature (room temperature to 80°C), yielding 85% purity after recrystallization . Key steps include:
Q. How should researchers characterize the structural and electronic properties of this compound?
Advanced spectroscopic and computational methods are essential:
- Spectroscopy : Use -NMR and -NMR to confirm regiochemistry of substituents (e.g., distinguishing between imidazole and thiazole ring protons). IR spectroscopy can identify aldehyde (C=O stretch ~1700 cm) and aromatic C-H stretches .
- X-ray crystallography : For unambiguous confirmation of stereochemistry, as demonstrated for structurally related imidazo[2,1-b]thiazoles .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for imidazo[2,1-b]thiazole derivatives?
Discrepancies in biological assays often arise from:
- Solubility and formulation : The aldehyde group in this compound may form hydrates or aggregates in aqueous media, altering bioavailability. Use DMSO or PEG-400 as co-solvents, with dynamic light scattering (DLS) to monitor aggregation .
- Target selectivity : Screen against off-target kinases (e.g., FLT3) to rule out nonspecific binding, as seen in structurally similar compounds .
- Metabolic stability : Perform liver microsome assays to assess aldehyde oxidation pathways, which may deactivate the compound .
Q. How can computational methods optimize the design of derivatives for specific biological targets?
Integrate multi-scale modeling:
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict feasible synthetic routes and transition states, as employed in ICReDD’s reaction design framework .
- Molecular docking : Simulate binding to targets like tyrosine kinases, leveraging crystal structures of related imidazo[2,1-b]thiazole-protein complexes (e.g., PDB ID: A5H) .
- ADMET prediction : Tools like SwissADME can forecast pharmacokinetic properties, prioritizing derivatives with optimal logP (2–4) and low CYP450 inhibition .
Q. What experimental designs mitigate challenges in studying this compound’s reactivity?
Key considerations include:
- Aldehyde stability : Protect the aldehyde group during synthesis using acetal or thioacetal intermediates, then deprotect under mild acidic conditions .
- Regioselectivity in functionalization : Use directing groups (e.g., bromine) to control cross-coupling reactions on the tetrahydronaphthalene ring .
- In situ monitoring : Employ flow NMR or Raman spectroscopy to track reactive intermediates during catalysis .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting data in structure-activity relationships (SAR)?
Apply statistical and cheminformatics tools:
- QSAR modeling : Use partial least squares (PLS) regression to correlate electronic descriptors (e.g., Hammett σ) with biological activity .
- Cluster analysis : Group compounds by substituent patterns (e.g., electron-withdrawing vs. donating groups) to identify activity trends .
- Error source identification : Validate assays with positive controls (e.g., known kinase inhibitors) and replicate experiments to distinguish biological variability from methodological noise .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
